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Introduction
Peroxidase is an oxidoreductase enzyme that catalyzes the oxidation of a wide variety of

substrates by hydrogen peroxide. Its activity is a key biomarker in various biological processes

and is widely utilized in diagnostic and biotechnological applications. This document provides a

detailed protocol for the spectrophotometric determination of peroxidase activity using O-
Anisidine hydrochloride as a chromogenic substrate. The assay is based on the principle that

in the presence of peroxidase, O-Anisidine is oxidized by hydrogen peroxide to form a colored

product, which can be quantified by measuring the absorbance at a specific wavelength.[1][2]

This method is a reliable and cost-effective way to measure peroxidase activity in various

samples.

Principle of the Assay
The enzymatic reaction involves the transfer of electrons from O-Anisidine to hydrogen

peroxide, catalyzed by peroxidase. This results in the formation of an oxidized, colored product.

[1][3] The rate of formation of this colored product is directly proportional to the peroxidase
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activity in the sample. The reaction can be monitored by measuring the increase in absorbance

at 460 nm.[1]

Quantitative Data Summary
The following table summarizes the key quantitative parameters for the spectrophotometric

determination of peroxidase using O-Anisidine hydrochloride.

Parameter Value Reference

Wavelength of Maximum

Absorbance (λmax)
460 nm [1]

Optimal pH 5.0 - 6.0 [4]

Molar Extinction Coefficient of

Oxidized O-Anisidine
30,000 M⁻¹cm⁻¹ [1]

Recommended Buffer
0.01M Sodium Phosphate, pH

6.0
[5]

Experimental Protocols
Reagent Preparation
Caution: O-Anisidine is a potential carcinogen and should be handled with appropriate personal

protective equipment (PPE).[6]

0.01M Sodium Phosphate Buffer (pH 6.0):

Prepare a stock solution of 1M Sodium Phosphate Monobasic and 1M Sodium Phosphate

Dibasic.

To prepare 1L of 0.01M buffer, add the appropriate volumes of the stock solutions to ~950

mL of deionized water.

Adjust the pH to 6.0 using a pH meter and by adding either the monobasic or dibasic stock

solution.
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Bring the final volume to 1L with deionized water.

O-Anisidine Hydrochloride Solution (1% in Methanol):

Dissolve 1g of O-Anisidine hydrochloride in 100 mL of methanol.

This solution may not dissolve completely; vortex briefly and allow the solid to settle before

use.[5]

Store in an amber bottle or a container wrapped in foil to protect from light.[5] Prepare this

solution fresh.

Hydrogen Peroxide (H₂O₂) Substrate Solution (0.003%):

Prepare a 0.3% H₂O₂ solution by diluting a stock solution (e.g., 30% H₂O₂) in deionized

water.

Immediately before use, dilute the 0.3% H₂O₂ solution 1:100 with 0.01M Sodium

Phosphate Buffer (pH 6.0) to a final concentration of 0.003%.[5]

Enzyme Sample:

Dilute the peroxidase-containing sample to an appropriate concentration (e.g., 1-2 µg/mL)

with 0.01M Sodium Phosphate Buffer (pH 6.0).[5] The optimal dilution will depend on the

activity of the enzyme in the sample and should be determined empirically.

Assay Procedure
Prepare the Reaction Mixture: In a suitable tube, add 0.05 mL of the 1% O-Anisidine
hydrochloride solution to 6.0 mL of the 0.003% H₂O₂ substrate solution and vortex to mix.

[5]

Set up the Spectrophotometer: Set the spectrophotometer to read absorbance at 460 nm

and equilibrate the temperature to 25°C.

Prepare Blank and Reaction Tubes:

Reaction Tube: Add 2.9 mL of the O-Anisidine/H₂O₂ mixture to a cuvette.[5]
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Control (Blank) Tube: Add 2.9 mL of the O-Anisidine/H₂O₂ mixture to a separate cuvette.

[5]

Initiate the Reaction:

At time = 0, add 100 µL of the diluted enzyme sample to the Reaction Tube.[5]

Add 100 µL of 0.01M Sodium Phosphate Buffer (pH 6.0) to the Control Tube.[5]

Mix both tubes thoroughly by inversion.

Measure Absorbance:

Immediately place the Reaction Tube in the spectrophotometer and record the absorbance

at 460 nm every 15 seconds for 3 minutes.[5]

Alternatively, for an endpoint assay, stop the reaction after 3 minutes by adding 100 µL of

concentrated sodium azide (NaN₃).[5]

Calculate Peroxidase Activity:

Determine the rate of change in absorbance per minute (ΔA₄₆₀/min) from the linear portion

of the kinetic curve.

One unit of peroxidase activity is defined as the amount of enzyme that decomposes 1

µmole of hydrogen peroxide per minute at 25°C.[5]

The activity can be calculated using the Beer-Lambert law: Activity (U/mL) = (ΔA₄₆₀/min *

Total Assay Volume (mL)) / (ε * Light Path (cm) * Enzyme Volume (mL)) Where ε is the

molar extinction coefficient of the oxidized O-Anisidine (30,000 M⁻¹cm⁻¹).
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Caption: Experimental workflow for the spectrophotometric determination of peroxidase activity.

Peroxidase-Catalyzed Oxidation of O-Anisidine

Peroxidase (Fe³⁺)

Compound I (Fe⁴⁺=O Por•⁺)

 + H₂O₂

Hydrogen Peroxide (H₂O₂)

O-Anisidine Radical Compound II (Fe⁴⁺=O Por)

 + O-Anisidine

O-Anisidine
(Substrate)

Oxidized O-Anisidine
(Colored Product)

 Dimerization

 + O-Anisidine

O-Anisidine Radical

O-Anisidine
(Substrate)

Click to download full resolution via product page

Caption: Simplified reaction pathway for the peroxidase-catalyzed oxidation of O-Anisidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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